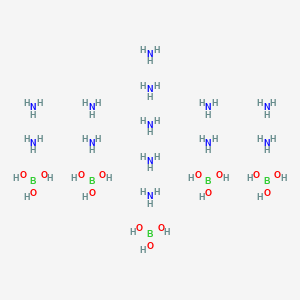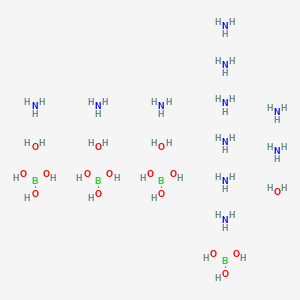![molecular formula C14H16N2O14S4 B8145973 3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)
3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid
Vue d'ensemble
Description
3,3’-Dithiobis(sulfosuccinimidylpropionate) is a water-soluble, homobifunctional protein crosslinker. It contains amine-reactive N-hydroxysulfosuccinimide esters at both ends of an 8-carbon spacer arm. This compound is widely used in biochemical and molecular biology applications due to its ability to form stable amide bonds with primary amines, making it an essential tool for protein crosslinking and bioconjugation .
Applications De Recherche Scientifique
3,3’-Dithiobis(sulfosuccinimidylpropionate) has a wide range of applications in scientific research:
Protein Crosslinking: Used to stabilize protein-protein interactions and create bioconjugates.
Cell Surface Labeling: Due to its membrane-impermeable nature, it is used for labeling cell surface proteins.
Immunoprecipitation: Helps in the identification of weak or transient protein interactions by crosslinking proteins before cell lysis.
Drug Delivery Systems: Enhances the delivery of antisense oligonucleotides and other therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis(sulfosuccinimidylpropionate) involves the reaction of 3,3’-dithiodipropionic acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of 3,3’-Dithiobis(sulfosuccinimidylpropionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Dithiobis(sulfosuccinimidylpropionate) primarily undergoes substitution reactions where the sulfo-NHS esters react with primary amines to form stable amide bonds. The central disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine .
Common Reagents and Conditions:
Substitution Reactions: Primary amines at pH 7-9.
Cleavage of Disulfide Bond: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine at pH 8.5
Major Products:
Amide Bonds: Formed between the sulfo-NHS esters and primary amines.
Cleaved Disulfide Bonds: Resulting in two separate sulfosuccinimidylpropionate molecules
Mécanisme D'action
The mechanism of action of 3,3’-Dithiobis(sulfosuccinimidylpropionate) involves the formation of stable amide bonds between the sulfo-NHS esters and primary amines on proteins. This crosslinking stabilizes protein interactions and can be used to immobilize proteins onto surfaces. The central disulfide bond can be cleaved under reducing conditions, allowing for the separation of crosslinked products .
Comparaison Avec Des Composés Similaires
Dithiobis(succinimidylpropionate): A non-sulfonated analog that is membrane-permeable.
Disuccinimidyl suberate: Another crosslinker with a longer spacer arm.
Sulfo-LC-SPDP: Contains a similar sulfo-NHS ester but with a different spacer arm
Uniqueness: 3,3’-Dithiobis(sulfosuccinimidylpropionate) is unique due to its water solubility and membrane-impermeable nature, making it ideal for cell surface labeling and other applications where membrane permeability is a concern .
Propriétés
IUPAC Name |
3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHITEBEBQNARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(CSSCC(C(=O)O)(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)
![3,5-Dihydroxy-5-oxo-3-[2-(trimethylazaniumyl)ethoxycarbonyl]pentanoate](/img/structure/B8145905.png)
![sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate](/img/structure/B8145906.png)







![Benzyl-[2-(diethylamino)-2-oxoethyl]carbamic acid](/img/structure/B8145978.png)
![Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)


